molecular formula C20H21NO3S B345368 N-benzyl-4-propoxynaphthalene-1-sulfonamide CAS No. 902249-22-3

N-benzyl-4-propoxynaphthalene-1-sulfonamide

Cat. No.: B345368
CAS No.: 902249-22-3
M. Wt: 355.5g/mol
InChI Key: HZROJRGNQRVNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-propoxynaphthalene-1-sulfonamide is a sulfonamide compound characterized by the presence of a benzyl group, a propoxy group, and a naphthalene ring. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-propoxynaphthalene-1-sulfonamide typically involves the reaction of naphthalene sulfonyl chloride with benzylamine and propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:

    Naphthalene sulfonyl chloride: reacts with to form N-benzyl naphthalene sulfonamide.

  • The intermediate product is then reacted with propanol in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-4-propoxynaphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.

Comparison with Similar Compounds

Uniqueness: N-benzyl-4-propoxynaphthalene-1-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and propoxy groups attached to the naphthalene ring. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-4-propoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-2-14-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZROJRGNQRVNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.